molecular formula C6H16ClNS B1289216 6-Aminohexane-1-thiol hydrochloride CAS No. 31098-40-5

6-Aminohexane-1-thiol hydrochloride

Cat. No.: B1289216
CAS No.: 31098-40-5
M. Wt: 169.72 g/mol
InChI Key: BFCMUBZJTPADOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminohexane-1-thiol hydrochloride is an organic compound with the molecular formula C₆H₁₆ClNS. It is also known as 6-Mercaptohexylamine hydrochloride. This compound is characterized by the presence of an amine group and a thiol group, making it a versatile molecule in various chemical applications. It typically appears as a white crystalline powder and is soluble in water and some organic solvents like ethanol and ether .

Preparation Methods

The synthesis of 6-Aminohexane-1-thiol hydrochloride involves a two-step process:

Industrial production methods follow similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Aminohexane-1-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Condensation: The amine group can react with carboxylic acids to form amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and carboxylic acids for condensation reactions. Major products formed from these reactions include disulfides, thiols, and amides .

Scientific Research Applications

6-Aminohexane-1-thiol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminohexane-1-thiol hydrochloride involves its ability to form self-assembled monolayers on various surfaces. The thiol group binds to metal surfaces, while the amine group can interact with other molecules, facilitating the formation of stable monolayers. This property is particularly useful in the development of biosensors and other molecular electronic devices .

Comparison with Similar Compounds

6-Aminohexane-1-thiol hydrochloride can be compared with other similar compounds such as:

  • 3-Amino-1-propanethiol hydrochloride
  • 6-Mercaptohexylamine hydrochloride

Compared to these compounds, this compound is unique due to its longer carbon chain, which provides greater flexibility and a larger surface area for interactions. This makes it particularly effective in applications requiring stable and extensive surface modifications .

Biological Activity

6-Aminohexane-1-thiol hydrochloride, also known as 6-Mercaptohexylamine hydrochloride, is a compound with significant biological activity due to its unique chemical structure, which includes both thiol and amine functional groups. This article explores its biological properties, mechanisms of action, applications in scientific research, and comparisons with similar compounds.

  • Molecular Formula : C₆H₁₆ClNS
  • Molecular Weight : 169.72 g/mol
  • CAS Number : 31098-40-5
  • Functional Groups : Thiol (-SH) and Amine (-NH₂)

This compound primarily acts through the formation of self-assembled monolayers (SAMs) on various surfaces, particularly gold. The thiol group binds strongly to gold surfaces, while the amine group remains available for further interactions with biomolecules. This property is crucial for applications in surface modification and cell culture studies.

Target of Action

The compound's main target includes:

  • Gold Surfaces : Used in biosensors and nanotechnology.

Mode of Action

  • Self-Assembled Monolayer Formation : The compound forms stable SAMs that enhance cell adhesion and promote biochemical reactions.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Adhesion : Enhances the adhesion of cells to modified surfaces, making it valuable in tissue engineering.
  • Signaling Pathways : Modifies signaling pathways by facilitating interactions between cells and their environment.

Environmental Influence

The compound's activity can be influenced by environmental factors such as temperature and pH. For example, optimal storage conditions are typically between 2-8°C to maintain stability.

Applications in Research

This compound has diverse applications across various fields:

FieldApplication Description
ChemistryUsed for surface modification of gold nanoparticles (AuNPs).
MedicineInvolved in the synthesis of pharmaceuticals and assays.
IndustryEmployed in producing surfactants used in coatings and dyes.

Case Studies

  • Gold Nanoparticle Functionalization :
    • A study utilized 6-aminohexane-1-thiol to modify the surface of turnip yellow mosaic virus (TYMV) capsids, enhancing their interaction with AuNPs. The modified capsids exhibited a significant increase in isoelectric point (from 3.5 to 8.4), indicating successful surface modification conducive to further biochemical applications .
  • Cell Culture Studies :
    • In experiments involving peripheral blood mononuclear cells (PBMCs) and A549 cancer cells, gold nanoparticles functionalized with 6-aminohexane-1-thiol demonstrated effective cytotoxicity profiles, suggesting potential for therapeutic applications .

Comparison with Similar Compounds

When compared to other thiol-containing compounds, such as 3-amino-1-propanethiol hydrochloride, this compound stands out due to its longer carbon chain which provides greater flexibility and surface area for interactions, thus enhancing its effectiveness in surface modifications.

Q & A

Basic Questions

Q. What are the recommended protocols for synthesizing 6-Aminohexane-1-thiol hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves thiolation of a precursor such as 6-aminohexanol. A common approach is the Mitsunobu reaction using thiourea as the sulfur source, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures is recommended. Reaction progress can be monitored using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. Moisture-sensitive handling requires the use of desiccants. Always work in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. For long-term storage, aliquot into smaller portions to minimize freeze-thaw cycles .

Q. What are the primary safety considerations when working with this compound?

  • Methodological Answer :

  • Exposure Control : Use chemical fume hoods and closed systems during weighing or reaction setup.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. In case of eye exposure, irrigate with saline solution and seek medical attention.
  • Disposal : Follow local regulations for hazardous waste, typically involving neutralization with a weak base (e.g., sodium bicarbonate) before disposal .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., 6-aminohexanol) or disulfide by-products from thiol oxidation. Characterization involves:

  • HPLC-UV with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry (MS) to confirm molecular ions (e.g., [M+H]+ at m/z 183.1 for the free base).
  • 1H NMR to detect residual solvents or disulfide peaks (δ 1.2–1.6 ppm for hexane backbone) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis parameters for this compound?

  • Methodological Answer : Use a factorial design to evaluate critical variables:

  • Factors : Reaction temperature (25–60°C), catalyst loading (5–20 mol%), and reaction time (4–24 hours).
  • Response Variables : Yield, purity (HPLC area%), and thiol content (Ellman’s assay).
  • Analysis : Apply ANOVA to identify significant factors. For example, higher temperatures may accelerate thiolation but increase disulfide formation. Central Composite Design (CCD) can refine optimal conditions .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or hydration states. To address this:

  • High-Resolution NMR : Compare D2O vs. DMSO-d6 spectra to assess solvent-dependent shifts.
  • X-ray Crystallography : Resolve absolute configuration and hydrogen bonding patterns.
  • TGA/DSC : Evaluate thermal stability and hydrate formation (e.g., endothermic peaks at 110–120°C indicate water loss) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic thiol interactions (e.g., Michael additions). Software like Gaussian or ORCA can model transition states and activation energies.
  • Molecular Dynamics (MD) : Simulate solubility or aggregation behavior in aqueous/organic solvents.
  • In Silico Toxicity Prediction : Tools like ADMET Predictor assess potential hazards (e.g., skin sensitization) .

Properties

IUPAC Name

6-aminohexane-1-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCMUBZJTPADOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624192
Record name 6-Aminohexane-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31098-40-5
Record name 6-Aminohexane-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-1-HEXANETHIOL HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Aminohexane-1-thiol hydrochloride
6-Aminohexane-1-thiol hydrochloride
6-Aminohexane-1-thiol hydrochloride
6-Aminohexane-1-thiol hydrochloride
6-Aminohexane-1-thiol hydrochloride
6-Aminohexane-1-thiol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.